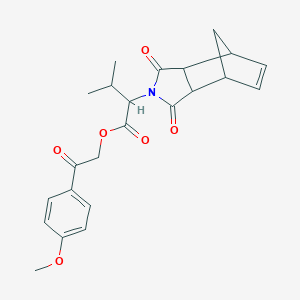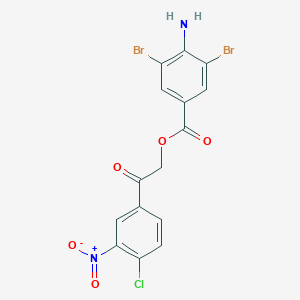
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid” is a chemical compound with the CAS Number: 354158-53-5 . It has a linear formula of C16H15NO4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15NO4/c18-14-12-9-1-2-10(7-9)13(12)15(19)17(14)11-5-3-8(4-6-11)16(20)21/h3-6,9-10,12-13H,1-2,7H2,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.3 . It’s recommended to be stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
Applications in Chemistry and Pharmacology
- Synthesis and Chemical Properties: Benzoic acid derivatives, such as benzoxaboroles, have been extensively studied due to their exceptional properties and wide applications, including use as building blocks in organic synthesis and potential biological activity, indicating their relevance in drug discovery and pharmaceutical research (Adamczyk-Woźniak et al., 2009).
- Biological Activities: Natural carboxylic acids, including benzoic acid derivatives, possess notable biological activities such as antioxidant, antimicrobial, and cytotoxic activities. The structural differences among these compounds, such as the number of hydroxyl groups and conjugated bonds, significantly influence their bioactivities, highlighting the importance of structural analysis in understanding their potential applications (Godlewska-Żyłkiewicz et al., 2020).
Environmental and Health Impact Studies
- Toxicity and Environmental Impact: Studies have explored the toxicity and environmental impact of benzoic acid and its derivatives, highlighting the need for understanding their behavior in natural environments and potential risks. These studies contribute to the assessment of environmental safety and regulatory standards for such compounds (Zuanazzi et al., 2020).
- Physiological Effects: Research on the physiological effects of benzoic acid derivatives on plant metabolism and animal health suggests a complex interaction with biological systems. These findings are crucial for applications in agriculture, food preservation, and potentially therapeutic contexts (Nagutb, 1964).
Technological and Industrial Applications
- Food and Feed Additives: Benzoic acid is widely used as an antibacterial and antifungal preservative in foods and feeds. Studies indicate that it can improve gut functions, impacting growth and health positively. This utilization underscores the relevance of benzoic acid derivatives in enhancing food safety and animal feed efficiency (Mao et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-14-12-9-1-2-10(7-9)13(12)15(19)17(14)11-5-3-8(4-6-11)16(20)21/h3-6,9-10,12-13H,1-2,7H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRRYCDONHLKGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B434900.png)






![3-{[4-(4-Chlorophenoxy)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B435230.png)
![2-{[4-(4-Chlorophenoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B435233.png)
![1-[4-(1-Naphthyloxy)phenyl]-2,6-piperidinedione](/img/structure/B435249.png)
![[2-(4-Methoxyphenyl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B435287.png)
![4-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-8,9-dibromo-4-aza-tricyclo[5.2.1.0*2,6*]decane-3,5-dione](/img/structure/B435294.png)
![17-[2-(4-Morpholinyl)-2-oxoethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B435312.png)
